
4-Formyl-2-methoxy-3-nitrophenyl acetate
Overview
Description
4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS 2698-69-3) is a nitro-substituted aromatic aldehyde ester with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . It is synthesized via nitration of 4-formyl-2-methoxyphenyl acetate (vanillin acetate) using fuming nitric acid under controlled conditions (0–5 °C), yielding a yellow solid or oil depending on purification methods . Key spectral data include:
- ¹H NMR (CDCl₃): δ 9.90 (s, 1H, CHO), 7.71 (d, J = 8.4 Hz, 1H), 7.44 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃COO) .
- ¹³C NMR (CDCl₃): δ 185.84 (CHO), 167.65 (C=O), 149.23 (Ar-C), 144.55 (Ar-C), 126.25–125.66 (Ar-CH), 63.09 (OCH₃), 20.92 (CH₃COO) .
The compound serves as a multifunctional intermediate in organic synthesis, particularly in forming Schiff bases for coordination chemistry and as a precursor for radioligands in positron emission tomography (PET) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate typically involves the nitration of 2-methoxybenzaldehyde followed by esterification with acetic anhydride. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and anhydrous conditions for the esterification .
Industrial Production Methods
the general principles of nitration and esterification apply, with a focus on maintaining purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes selective oxidation under controlled conditions:
Reagents/Conditions :
- Aqueous sodium permanganate (NaMnO₄) or potassium permanganate (KMnO₄) under acidic or neutral conditions .
- Chromium trioxide (CrO₃) in acetic acid.
Product :
4-Carboxy-2-methoxy-3-nitrophenyl acetate (C₁₀H₉NO₇) via conversion of the aldehyde to a carboxylic acid (-COOH) .
Experimental Data :
Substrate | Oxidizing Agent | Temperature | Yield | Reference |
---|---|---|---|---|
4-Formyl-2-methoxy-3-nitrophenyl acetate | KMnO₄ (30% aqueous) | 25°C | 91% |
Reduction Reactions
The nitro group (-NO₂) is selectively reduced to an amine (-NH₂):
Reagents/Conditions :
- Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol .
- Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Product :
4-Formyl-2-methoxy-3-aminophenyl acetate (C₁₀H₁₁NO₅) .
Key Observation :
Reduction does not affect the acetyloxy or methoxy groups under these conditions .
Ester Hydrolysis
The acetyloxy group (-OAc) undergoes hydrolysis to form a phenolic hydroxyl group:
Reagents/Conditions :
Product :
4-Formyl-2-methoxy-3-nitrophenol (C₈H₇NO₆) .
Experimental Data :
Substrate | Base | Solvent | Yield | Reference |
---|---|---|---|---|
This compound | LiOH | Dioxane | 85% |
Nucleophilic Substitution
The methoxy group (-OCH₃) participates in substitution reactions under strongly acidic conditions:
Reagents/Conditions :
Product :
4-Formyl-2-bromo-3-nitrophenyl acetate (C₉H₆BrNO₆) .
Mechanistic Insight :
Demethylation occurs via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide .
Condensation Reactions
The formyl group engages in Schiff base formation:
Reagents/Conditions :
Product :
Corresponding imine derivatives (e.g., 4-((Phenylimino)methyl)-2-methoxy-3-nitrophenyl acetate) .
Application :
Used to synthesize triazole derivatives for antimicrobial studies .
Comparative Reactivity Table
Functional Group | Reaction Type | Reagents | Key Product |
---|---|---|---|
Formyl (-CHO) | Oxidation | KMnO₄/H₂O | 4-Carboxy derivative |
Nitro (-NO₂) | Reduction | H₂/Pd/C | 4-Amino derivative |
Acetyloxy (-OAc) | Hydrolysis | NaOH/THF | Phenolic hydroxyl derivative |
Methoxy (-OCH₃) | Nucleophilic substitution | HBr/AcOH | Bromo-substituted derivative |
Regioselectivity in Nitration
Scientific Research Applications
Chemistry
In chemistry, 4-formyl-2-methoxy-3-nitrophenyl acetate serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:
- Oxidation : The formyl group can be oxidized to produce carboxylic acids.
- Reduction : The nitro group can be reduced to form amino groups.
- Substitution Reactions : The methoxy group can be substituted with other nucleophiles under suitable conditions.
Biology
In biological research, this compound is utilized for studying enzyme interactions and inhibition. Its structure suggests potential biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria.
- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Related structures have demonstrated selective inhibition against phosphodiesterases .
Medicine
This compound is explored as a precursor for pharmaceutical compounds. Its unique combination of functional groups makes it valuable for developing new therapeutic agents targeting various diseases.
Biological Activities
Research into structurally similar compounds indicates several biological activities that may also apply to this compound:
-
Antimicrobial Activity :
- Compounds with nitro substitutions have demonstrated antimicrobial properties with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL for certain bacteria.
-
Antioxidant Properties :
- Many phenolic compounds exhibit antioxidant activity due to their ability to scavenge free radicals.
- Enzyme Inhibition :
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxy-3-nitrophenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Formyl-2-methoxyphenyl Acetate (Vanillin Acetate)
- Molecular Formula: C₁₀H₁₀O₄
- Molecular Weight: 194.18 g/mol
- Synthesis: Acetylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetic anhydride .
- ¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 7.50 (s, 1H), 7.48 (d, J = 7.9 Hz, 1H), 3.91 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃COO) .
- Applications: Precursor for nitration to synthesize 4-formyl-2-methoxy-3-nitrophenyl acetate .
Property | This compound | 4-Formyl-2-methoxyphenyl Acetate |
---|---|---|
Nitro Group | Yes (position 3) | No |
Molecular Weight | 239.18 g/mol | 194.18 g/mol |
Reactivity | Higher electrophilicity due to -NO₂ | Less reactive |
Applications | PET imaging, Schiff base synthesis | Intermediate for nitration |
4-Hydroxy-3-methoxy-2-nitrobenzoic Acid
- Molecular Formula: C₈H₇NO₆
- Synthesis: Oxidation of this compound using KMnO₄ in acetone .
Positional Isomers
6-Formyl-2-methoxy-3-nitrophenyl Acrylate
- Structure: Formyl group at position 6 instead of 3.
- Impact: Alters electronic distribution, reducing conjugation between -CHO and -NO₂ groups compared to the 4-formyl analog .
4-Formyl-2-nitrophenyl 3-Nitro-2-methylbenzoate
- Structure: Contains ester-linked nitrobenzoate and nitrobenzaldehyde moieties.
- Crystal Packing: Exhibits planar ester groups and weak C–H···O interactions, differing from the helical chains observed in Schiff base derivatives of this compound .
Physicochemical and Spectroscopic Comparisons
Biological Activity
4-Formyl-2-methoxy-3-nitrophenyl acetate (C10H9NO6) is a compound characterized by its unique combination of functional groups, including an aldehyde, methoxy, and nitro groups. This structural diversity suggests potential biological activities that merit investigation. Despite limited direct literature on its specific biological mechanisms, related compounds have shown various biological activities, indicating that this compound may also possess significant pharmacological properties.
The molecular structure of this compound can be represented as follows:
This compound features:
- Aldehyde Group : Contributes to reactivity and potential interactions with biological macromolecules.
- Methoxy Group : Often enhances lipophilicity and can influence biological activity.
- Nitro Group : Known for its role in various bioactive compounds, potentially affecting cellular signaling pathways.
Biological Activities
Research into structurally similar compounds reveals a spectrum of biological activities, which may also apply to this compound:
- Antimicrobial Activity : Compounds with similar nitro and methoxy substitutions have demonstrated antimicrobial properties. For instance, derivatives with nitro groups have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL .
- Antioxidant Properties : Many phenolic compounds exhibit antioxidant activity due to their ability to scavenge free radicals. The presence of the methoxy group in this compound may enhance such properties, although specific studies are needed to confirm this.
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes, including phosphodiesterases (PDEs). For example, related structures have shown selective inhibition against PDE1 with high potency .
Case Studies and Research Findings
While direct studies on this compound are scarce, several relevant findings from related compounds provide insights:
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
6-Methylpyridazinone Derivatives | Antimicrobial | 3.125 - 6.25 | |
Nitro-substituted Phenolics | Antioxidant | N/A | General |
PDE Inhibitors | Enzyme Inhibition | IC50 = 2.0 nM |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves nitration followed by formylation processes. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects. The functional groups present in this compound suggest that modifications could lead to enhanced or reduced activity against specific biological targets.
Q & A
Basic Research Questions
Q. How can the nitration step in the synthesis of 4-formyl-2-methoxy-3-nitrophenyl acetate be optimized to maximize yield and purity?
- Methodological Answer : Nitration of 4-formyl-2-methoxyphenyl acetate requires careful control of reaction conditions. and highlight two approaches:
- Approach 1 : Use HNO₃/H₂SO₄ in CH₂Cl₂ at 0°C (yield: 64%) .
- Approach 2 : Employ fuming HNO₃ at -20°C (yield: 87%) .
Key variables include temperature (-20°C minimizes side reactions) and acid strength. Monitoring the exothermic reaction and slow addition of reagents improves reproducibility. Post-reaction neutralization with NaHCO₃ and extraction with CH₂Cl₂ ensure purity.
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how can discrepancies in NMR data be addressed?
- Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ 9.90 ppm for the aldehyde proton in CDCl₃ vs. δ 9.97 ppm in acetone-d₆ ). Solvent-induced shifts (~0.07 ppm variance) must be accounted for.
- Melting Point : Confirm purity via melting point alignment (reported mp: 74–76°C vs. literature 77°C ).
Discrepancies may arise from residual solvents or polymorphic forms. Use high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What purification strategies are effective for isolating this compound after synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate organic layers with CH₂Cl₂ or EtOAC, followed by washes with 1N HCl and NaHCO₃ to remove acidic/byproduct impurities .
- Column Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 70:30) for nitro-substituted intermediates .
- Crystallization : Slow evaporation from methanol/water mixtures yields high-purity crystals .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement (supports anisotropic displacement parameters) and Mercury for visualization (enables packing analysis and hydrogen-bonding networks) .
- Data Validation : Cross-check with WinGX metrics (e.g., R-factor < 0.05, data-to-parameter ratio > 10) . For example, reports an R-factor of 0.040 using SHELXL, indicating high reliability.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
Q. What experimental design considerations are critical for growing single crystals suitable for X-ray diffraction studies?
- Methodological Answer :
- Solvent System : Use methanol with co-solvents (e.g., 3-chloro-4-methylaniline) to slow crystallization .
- Temperature Gradient : Gradual cooling from 40°C to 4°C over 72 hours enhances crystal lattice formation.
- Seeding : Introduce microcrystals from prior batches to nucleate growth.
Q. How can computational modeling predict the reactivity of this compound in further functionalization reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration, reduction). The nitro group’s electron-withdrawing effect directs reactions to the para-position of the methoxy group.
- Mechanistic Studies : Monitor intermediates via LC-MS during iron-mediated reduction to 3-amino derivatives (e.g., ’s 85% yield using Fe powder in acetic acid) .
Q. Data Analysis and Interpretation
Q. How can anisotropic displacement parameters (ADPs) in X-ray structures of derivatives be analyzed to infer molecular flexibility?
- Methodological Answer :
- Mercury Visualization : Generate ellipsoid plots to assess thermal motion. Higher ADP values for the formyl group suggest rotational flexibility .
- Rigid-Body Refinement : Use SHELXL’s RIGU command to model group motion .
Q. What strategies reconcile discrepancies between theoretical and experimental IR spectra for nitro-aromatic derivatives?
- Methodological Answer :
Properties
IUPAC Name |
(4-formyl-2-methoxy-3-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBQKXQWQSMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289105 | |
Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-69-3 | |
Record name | 2698-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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